Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Description
Chemical Identity and Structural Features
This compound is a substituted pyrrole derivative characterized by a complex molecular architecture that incorporates multiple functional groups within a single heterocyclic framework. The compound possesses the molecular formula C11H15NO3 and exhibits a molecular weight of 209.24 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The Chemical Abstracts Service has assigned this compound the registry number 18818-25-2, while the MDL number MFCD03701185 provides additional identification in chemical databases.
The structural framework of this compound centers around a five-membered pyrrole ring, which contains one nitrogen atom and four carbon atoms in an aromatic configuration. The pyrrole core is substituted at multiple positions, creating a highly functionalized heterocyclic system. At the 2 and 4 positions of the pyrrole ring, methyl groups provide steric bulk and electronic effects that influence the compound's reactivity patterns. The 5-position bears a formyl group (aldehyde functionality), which serves as a key reactive site for further chemical elaboration. The 3-position of the pyrrole ring is connected to a propanoate chain, which terminates in a methyl ester group, providing additional sites for chemical modification.
The canonical Simplified Molecular Input Line Entry System representation of this compound is documented as "CC1=C(NC(=C1CCC(=O)OC)C)C=O", which provides a linear notation describing the complete molecular connectivity. This structural notation reveals the presence of the pyrrole nitrogen atom in the 1H-tautomeric form, indicating the presence of a hydrogen atom on the nitrogen center. The three-dimensional conformational properties of the molecule have been characterized through computational methods, with PubChem providing interactive molecular models that illustrate the spatial arrangement of atoms within the structure.
Table 1: Fundamental Chemical Properties of this compound
The electronic properties of this compound are significantly influenced by the aromatic nature of the pyrrole ring system and the electron-withdrawing effects of the formyl and ester functionalities. The pyrrole ring contributes electron density through its aromatic pi-electron system, while the formyl group at the 5-position introduces electron-withdrawing character that affects the overall reactivity of the molecule. The methyl ester group provides additional polarity and serves as a protecting group for the carboxylic acid functionality, enabling selective chemical transformations under appropriate reaction conditions.
Physical characterization data indicates that the compound exhibits specific melting and boiling point ranges that reflect its molecular structure and intermolecular interactions. The melting point has been reported as 123-124 degrees Celsius, indicating a relatively stable crystalline form under standard conditions. The predicted boiling point of 338.1 plus or minus 42.0 degrees Celsius suggests significant intermolecular forces that require substantial thermal energy for vaporization. The compound's density is calculated at 1.154 plus or minus 0.06 grams per cubic centimeter, reflecting the presence of heteroatoms and the compact molecular structure.
Historical Context in Pyrrole Derivative Research
The development and study of this compound must be understood within the broader historical context of pyrrole derivative research, which has its origins in the mid-nineteenth century discoveries that established the fundamental importance of heterocyclic chemistry. The pyrrole ring system was first detected by F. F. Runge in 1834 as a constituent of coal tar, marking the beginning of systematic investigations into this important class of heterocyclic compounds. The structural determination and synthetic accessibility of pyrroles advanced significantly when the molecule was isolated from bone pyrolysate in 1857, leading to its naming from the Greek word "pyrrhos" meaning "reddish" or "fiery" due to the characteristic red color it imparts to wood when treated with hydrochloric acid.
The systematic synthetic chemistry of pyrrole derivatives began in earnest during the 1880s with the groundbreaking work of Carl Paal and Ludwig Knorr, who independently developed efficient synthetic routes to pyrrole and its derivatives in 1884. These early synthetic methodologies, now known as the Paal-Knorr synthesis, established the foundation for modern pyrrole chemistry by demonstrating reliable methods for constructing substituted pyrrole rings from readily available starting materials. The Paal-Knorr synthesis involves the cyclization of 1,4-diketones with primary amines or ammonia under acidic conditions, providing access to a wide range of substituted pyrroles with predictable substitution patterns.
The recognition of pyrrole derivatives as biologically significant compounds emerged gradually throughout the twentieth century, as researchers discovered that many naturally occurring molecules of profound biological importance contain pyrrole ring systems. The identification of pyrrole moieties in vitamin B12, heme, chlorophyll, and various bile pigments such as bilirubin and biliverdin established the central role of pyrrole chemistry in biological systems. These discoveries provided strong motivation for the development of synthetic pyrrole derivatives as potential pharmaceutical agents and research tools for studying biological processes.
The modern era of pyrrole derivative research has been characterized by increasingly sophisticated synthetic methodologies and a growing appreciation for the structural diversity accessible within this heterocyclic family. Contemporary synthetic approaches have expanded far beyond the classical Paal-Knorr methodology to include metal-catalyzed cyclization reactions, multicomponent coupling strategies, and environmentally sustainable synthetic protocols. The development of one-pot synthetic methods for highly functionalized pyrrole derivatives has emerged as a particularly active area of research, with recent investigations demonstrating efficient silver-catalyzed approaches to complex pyrrole scaffolds.
Table 2: Key Historical Milestones in Pyrrole Derivative Research
| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1834 | First detection of pyrrole | F. F. Runge | Initial identification in coal tar |
| 1857 | Isolation from bone pyrolysate | Various | Structural characterization begins |
| 1870 | Correct structural formulation | Adolf von Baeyer | Established molecular framework |
| 1884 | Paal-Knorr synthesis development | Carl Paal, Ludwig Knorr | First reliable synthetic methods |
| 1885 | Publication of synthetic routes | Paal and Knorr | Systematic synthetic chemistry begins |
| 1990s | Mechanism elucidation | V. Amarnath et al. | Understanding of reaction pathways |
| 2015-2022 | Green chemistry approaches | Various research groups | Sustainable synthetic methodologies |
The specific compound this compound represents a sophisticated example of modern pyrrole derivative design, incorporating multiple functional groups that enable diverse chemical transformations while maintaining the fundamental pyrrole core structure that has proven so valuable in pharmaceutical applications. The presence of both formyl and ester functionalities within a single molecule reflects contemporary approaches to building molecular complexity through strategic functional group incorporation. This compound serves as an intermediate in pharmaceutical synthesis pathways and demonstrates the continued evolution of pyrrole chemistry toward increasingly complex and functionally diverse molecular architectures.
Significance in Heterocyclic Chemistry
This compound exemplifies the fundamental importance of heterocyclic compounds in modern chemical research and pharmaceutical development, representing a sophisticated example of how pyrrole derivatives continue to serve as privileged structures in medicinal chemistry applications. The significance of heterocyclic compounds in pharmaceutical sciences cannot be overstated, as statistical analyses indicate that more than 85 percent of all biologically active chemical entities contain heterocyclic ring systems. This remarkable prevalence reflects the unique ability of heterocycles to modulate crucial molecular properties including solubility, lipophilicity, polarity, and hydrogen bonding capacity, which directly influence the absorption, distribution, metabolism, excretion, and toxicity properties of pharmaceutical agents.
The pyrrole ring system, as exemplified by this compound, occupies a particularly prominent position within heterocyclic chemistry due to its versatile electronic properties and extensive potential for structural modification. Pyrrole derivatives have demonstrated remarkable breadth in their pharmacological activities, encompassing antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme inhibiting properties. The unique structural features of pyrrole compounds, including their aromatic character combined with the presence of a nitrogen heteroatom, enable specific interactions with biological targets that are often difficult to achieve with purely carbocyclic aromatic systems.
Contemporary research has highlighted the exceptional potential of pyrrole derivatives in addressing critical medical challenges, particularly in the development of treatments for multidrug-resistant pathogens and various forms of cancer. The inimitable anticancer and anti-tubercular properties exhibited by many pyrrole derivatives have inspired extensive research programs focused on developing novel therapeutic agents based on pyrrole scaffolds. Structure-activity relationship studies have revealed that specific substitution patterns on the pyrrole ring can dramatically influence biological activity, providing valuable guidance for the rational design of new pharmaceutical compounds.
The synthetic accessibility and chemical versatility of pyrrole derivatives contribute significantly to their importance in heterocyclic chemistry applications. The compound this compound illustrates this versatility through its multiple reactive sites, which enable diverse chemical transformations including oxidation of the formyl group to carboxylic acids, reduction to hydroxymethyl derivatives, and electrophilic substitution reactions at the pyrrole ring positions. These transformation possibilities make such compounds valuable as synthetic intermediates in the preparation of more complex molecular architectures.
Table 3: Applications of Pyrrole Derivatives in Various Research Fields
Recent investigations into pyrrole derivatives as cholinesterase inhibitors have demonstrated the continued relevance of this heterocyclic system in addressing contemporary medical challenges. Research focused on acetylcholinesterase-sparing butyrylcholinesterase inhibitors has identified pyrrole derivatives with high selectivity toward butyrylcholinesterase over acetylcholinesterase, achieving IC50 values comparable to established pharmaceutical agents. These findings illustrate how systematic structural modifications of pyrrole scaffolds can lead to compounds with precisely tailored biological activities.
The mechanism of action studies for pyrrole derivatives have revealed their ability to interact with molecular targets through multiple pathways, including covalent bond formation with nucleophilic sites on proteins and pi-pi interactions with aromatic residues in protein structures. The formyl group present in this compound can form covalent bonds with nucleophilic sites on proteins, potentially altering protein function and activity. Simultaneously, the pyrrole ring can participate in pi-pi interactions with aromatic residues in proteins, influencing protein conformation and stability.
The continued development of green chemistry approaches for pyrrole synthesis reflects the growing emphasis on sustainable chemical practices within heterocyclic chemistry research. Recent synthetic methodologies have focused on developing environmentally friendly protocols that minimize waste generation and reduce the use of hazardous reagents while maintaining high efficiency in pyrrole derivative preparation. These advances include the development of microwave-assisted synthetic methods, solvent-free reaction conditions, and the use of renewable starting materials in pyrrole synthesis.
Properties
IUPAC Name |
methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYWXKWNBYRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441412 | |
| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18818-25-2 | |
| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds under anhydrous conditions, with gradual warming to -30°C over three hours. Quenching with ice followed by extraction with chloroform and silica gel chromatography (ethyl acetate/hexane) yields the acylated product at 42-48°C melting point. Critical parameters include:
-
Catalyst loading : 4g AlCl₃ per 2g pyrrole substrate
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Solvent system : Dichloromethane for low-temperature compatibility
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Workup : Rapid quenching to prevent over-acylation
Table 1 summarizes yields across analogous Friedel-Crafts reactions:
| Acylating Agent | Temperature | Time | Yield |
|---|---|---|---|
| 2-(2-Phenylethyl)benzoyl chloride | -30°C | 3h | 52% |
| 2-Chlorobenzoyl chloride | RT | 3d | 68% |
| 2-Iodobenzoyl chloride | 80°C | 16h | 45% |
Hydrazine-Mediated Cyclization and Formylation
A two-step protocol from EP0300688A1 achieves simultaneous cyclization and formylation through hydrazine intermediates:
Cyclization with Hydrazine Hydrate
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (7.5g, 50mmol) reacts with hydrazine hydrate (10ml) at 120°C for 16 hours. Filtration and ethanol/water recrystallization yield a hydrazone intermediate, characterized by m/z 177 (M⁺) and NMR signals at δ 2.15 (s,3H), 2.42 (s,3H).
Oxadiazole Formation and Thermal Decomposition
Heating the hydrazone in triethyl orthoacetate (25ml) under reflux for 24 hours induces cyclodehydration to 5-methyl-3H-oxadiazole, followed by thermal decomposition to generate the 5-formyl group. The reaction cascade proceeds via:
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Orthoester-mediated ring contraction
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Retro-Diels-Alder cleavage at elevated temperatures
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In situ formylation through β-keto elimination
Silylative Mukaiyama Aldol Condensation
The RSC Advance methodology employs 4-methoxy-3-pyrrolin-2-one as a formyl equivalent in silylative condensations:
TMSOTf-Activated Coupling
A chilled (-0°C) solution of 4-methoxy-3-pyrrolin-2-one (1.9g, 17.2mmol) and Et₃N (6.5ml) in CH₂Cl₂ (230ml) reacts with TMSOTf (4.2ml, 23.4mmol). Subsequent addition of 2-formylpyrrole 3 (2.3g, 7.7mmol) in CH₂Cl₂ (90ml) over 3 hours affords the TMS-protected intermediate. Acidic workup (HCl/THF) eliminates the silyl group, yielding the formylated product in quantitative yield.
Base-Catalyzed Condensation Alternative
For acid-sensitive substrates, K₂CO₃ (2.5g, 18.1mmol) in DMF (50ml) at 60°C promotes aldol condensation between 2-formylpyrrole 4 (0.9g, 2.7mmol) and 4-methoxy-3-pyrrolin-2-one. Post-reaction saponification (MeOH/H₂SO₄) followed by acid quenching gives the title compound in 59% yield after hexanes/H₂O washing.
Late-stage functionalization via Pd(0)/Pd(II) catalysis enables introduction of aryl and vinyl groups adjacent to the formyl moiety:
Suzuki-Miyaura Coupling
Methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate (1.15g, 2.2mmol) reacts with tetraphenyltin (2.15g, 5mmol) in hexamethylphosphoric triamide (20ml) at 60°C for 48 hours using Pd(PPh₃)₂Cl₂ catalyst. Extraction with ethyl acetate/HCl and Na₂SO₄ drying affords arylated products.
Heck Coupling
Styrene (5ml) couples with methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (0.7g, 1.82mmol) in DMF at 80°C for 16 hours using Pd(OAc)₂ and Et₃N. The vinylated product precipitates upon acid quenching, with yields dependent on electronic effects of the aryl iodide.
Purification and Analytical Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 3-(5-carboxy-2,4-dimethyl-1H-pyrrol-3-yl)propanoate.
Reduction: 3-(5-hydroxymethyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Basic Information
- Chemical Name : Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
- Molecular Formula : CHN\O
- Molecular Weight : 181.23 g/mol
- CAS Number : 54474-51-0
Structural Features
The compound's structure includes a pyrrole ring, which is known for its reactivity and ability to form various derivatives. This makes it an attractive candidate for synthesizing biologically active molecules.
Medicinal Chemistry
This compound serves as a precursor in the synthesis of numerous pharmacologically active compounds. Pyrrole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
Research has indicated that certain pyrrole derivatives exhibit potent anticancer activity by inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Paal-Knorr Condensation : This method involves the cyclization of α,β-unsaturated carbonyl compounds with primary amines to form pyrrole derivatives .
| Reaction Type | Description |
|---|---|
| Paal-Knorr | Cyclization of unsaturated carbonyls with amines |
| Vilsmeier-Haack | Formylation of pyrroles using phosphorus oxychloride |
| Alkylation | Introduction of alkyl groups to enhance activity |
Material Science
The compound has potential applications in material science due to its ability to form stable polymers and complexes. Its derivatives can be used in creating functional materials with specific electronic or optical properties.
Case Study: Polymer Development
Recent studies have explored the use of pyrrole-based compounds in the development of conductive polymers. These materials are essential for applications in organic electronics, such as sensors and flexible displays .
Mechanism of Action
The mechanism of action of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate: Lacks the formyl group, resulting in different reactivity and biological activity.
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
2,4-Dimethyl-1H-pyrrole-3-carbaldehyde: A simpler structure with only the formyl group on the pyrrole ring.
Uniqueness
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is unique due to the presence of both formyl and methyl ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile modifications and applications in various fields of research and industry .
Biological Activity
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, with CAS number 18818-25-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₁H₁₅NO₃
- Molecular Weight : 209.24 g/mol
- Structure : The compound features a pyrrole ring with a formyl group and a propanoate moiety, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Several studies have explored its potential in areas such as antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various fungal strains. In a study involving similar pyrrole derivatives, compounds demonstrated a notable reduction in fungal colony-forming units (CFU) in infected models, suggesting potential for treating fungal infections .
Anticancer Potential
This compound has been investigated for its anticancer properties. Pyrrole derivatives are known to interact with cellular pathways involved in cancer progression. A structure–activity relationship (SAR) analysis revealed that modifications on the pyrrole ring significantly influence cytotoxicity against cancer cell lines, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It may interact with specific receptors that modulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of pyrrole-based compounds:
- Fungal Infections : In an experimental model of aspergillosis, treatment with related pyrrole compounds resulted in a significant increase in survival rates compared to untreated controls .
- Cancer Cell Lines : In vitro studies demonstrated that certain derivatives of this compound exhibited potent cytotoxic effects against human breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 µM to 30 µM .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a pyrrole precursor (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole) with methyl acrylate via nucleophilic substitution or Michael addition. Reaction conditions (solvent, temperature, catalyst) vary:
- Base catalysis : Potassium carbonate in DMF at 60–80°C promotes esterification .
- Purification : Recrystallization from methanol or ethanol is common .
- Key considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of pyrrole to acrylate) .
Q. How can researchers confirm the structural identity of this compound?
- Analytical techniques :
- NMR : NMR should show characteristic peaks: δ 9.8–10.0 ppm (formyl proton), δ 2.1–2.3 ppm (methyl groups on pyrrole), and δ 3.6–3.8 ppm (ester methyl) .
- Mass spectrometry : Exact mass = 237.1372 (CHNO), confirmed via high-resolution MS .
- X-ray crystallography : Use SHELXL for refinement; space group and unit cell parameters depend on crystallization solvent (e.g., methanol) .
Q. What physicochemical properties are critical for experimental design?
- Key properties :
- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water.
- Stability : Sensitive to light and moisture; store under inert gas at –20°C.
- Melting point : Expected range 120–130°C (determined via DSC) .
Advanced Research Questions
Q. How do substituent modifications on the pyrrole ring influence reactivity and bioactivity?
- Comparative analysis :
| Substituent | Position | Effect on Reactivity | Bioactivity Trend |
|---|---|---|---|
| –NO | 3 | Increases electrophilicity | Enhanced enzyme inhibition |
| –Cl | 4 | Stabilizes ring via resonance | Antibacterial activity |
| –CH | 2,4 | Steric hindrance reduces reaction rates | Alters pharmacokinetics |
- Methodology : Use DFT calculations (B3LYP/6-31G*) to model electronic effects and predict regioselectivity in derivatization .
Q. What strategies resolve contradictions in reported biological activity data?
- Case study : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Validation steps :
Replicate assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).
Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Cross-validate with molecular docking (AutoDock Vina) to identify key binding residues .
Q. How can crystallographic data improve structure-activity relationship (SAR) models?
- Approach :
- Refine crystal structures with SHELXL to resolve ambiguities in torsional angles (e.g., propanoate side-chain conformation) .
- Overlay multiple structures (PyMOL) to identify conserved interactions (e.g., hydrogen bonding between formyl group and active-site residues) .
Q. What in vitro assays are optimal for evaluating pharmacological potential?
- Recommended assays :
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC determination).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
